![molecular formula C27H30N2O5 B2489619 Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate CAS No. 872206-71-8](/img/structure/B2489619.png)
Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate represents a chemical entity that has garnered interest within the chemical research community for its unique structure and potential for varied applications, although specifics on its direct synthesis and properties are not readily available in existing literature.
Synthesis Analysis
Synthesis approaches for compounds similar to Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate often involve multi-step reactions, including the use of specific catalysts or reagents to construct the complex molecular architecture. For instance, a related compound was synthesized through a sequence that included a Cope rearrangement followed by further unsaturation introduction and methylation (Bradbury, Gilchrist, & Rees, 1982).
Molecular Structure Analysis
The molecular structure of closely related compounds involves complex ring systems and functional groups that contribute to their reactivity and potential biological activity. Crystal structure analysis via X-ray diffraction is a common method used to elucidate the precise arrangement of atoms within a molecule (Yeong et al., 2018).
Chemical Reactions and Properties
Compounds within this class can undergo various chemical reactions, including cyclization and rearrangement, depending on their specific structural features. For example, ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, a structurally related entity, demonstrated a unique skeletal rearrangement at elevated temperatures (Bradbury, Gilchrist, & Rees, 1982).
Wissenschaftliche Forschungsanwendungen
Central Nervous System Activity
Research has explored the effects of similar compounds on the central nervous system. For instance, a study found that compounds similar to Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate generally cause a loss of motor control in mice, indicating potential CNS activity (Hung, Janowski, & Prager, 1985).
Synthesis and Biological Properties
Another study involved the synthesis of new piperidine substituted benzothiazole derivatives, closely related to the compound . These synthesized compounds showed significant antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
Fluorinated Derivatives in Medicinal Chemistry
A study on the synthesis of new fluorinated derivatives of quinolinecarboxylic acids, related to the chemical structure of interest, highlights the importance of such compounds in the development of medicinal chemistry (Nosova, Sidorova, Lipunova, Mochul’skaya, Chasovskikh, & Charushin, 2002).
Asymmetric Synthesis in Medicinal Chemistry
In the field of medicinal chemistry, asymmetric syntheses of related alkaloids have been reported, indicating the significance of such compounds in the synthesis of complex molecules used in medical applications (Hirai, Terada, Yamazaki, & Momose, 1992).
Antimicrobial Activity
The synthesis and evaluation of new pyridine derivatives, which include compounds structurally similar to Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate, have shown antimicrobial activity. This suggests potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Eigenschaften
IUPAC Name |
ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5/c1-4-33-20-8-6-18(7-9-20)26(30)23-17-28-24-11-10-21(32-3)16-22(24)25(23)29-14-12-19(13-15-29)27(31)34-5-2/h6-11,16-17,19H,4-5,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDOEFHKWWYRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)OCC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.